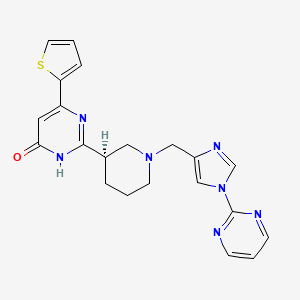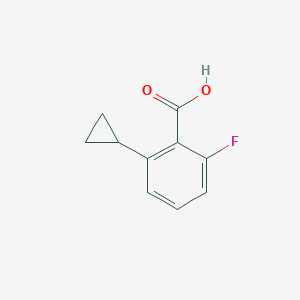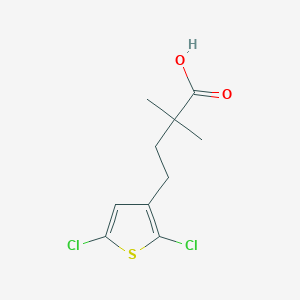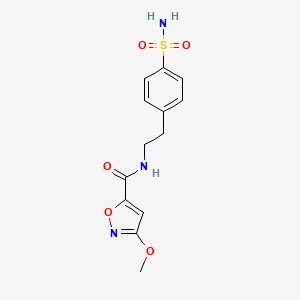
3-methoxy-N-(4-sulfamoylphenethyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of novel isoxazole derivatives, including those related to "3-methoxy-N-(4-sulfamoylphenethyl)isoxazole-5-carboxamide". These studies have involved developing methods for the preparation of isoxazole-containing compounds and evaluating their structural properties through various analytical techniques (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Isoxazole derivatives have been evaluated for their potential biological activities. For instance, certain derivatives have shown significant in vitro inhibitory properties against human carbonic anhydrase II and VII, which are enzymes of interest in the development of treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).
- Another study focused on the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, evaluating their chemoselective nucleophilic chemistry and potential insecticidal activity, highlighting the versatility of isoxazole compounds in various applications (Yu et al., 2009).
Environmental Impacts
- The environmental fate and photodegradation of sulfonamide antibiotics, structurally related to isoxazole derivatives, have been studied to understand their persistence and transformation in natural waters, contributing to the knowledge of their environmental impact and removal techniques (Zhou & Moore, 1994).
Propiedades
IUPAC Name |
3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-12-8-11(21-16-12)13(17)15-7-6-9-2-4-10(5-3-9)22(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQDSMYQIFNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
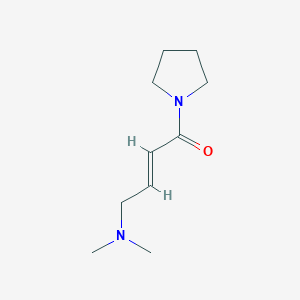
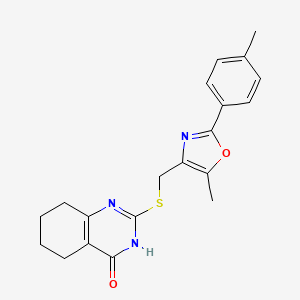
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
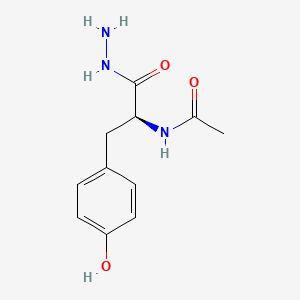
![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)
